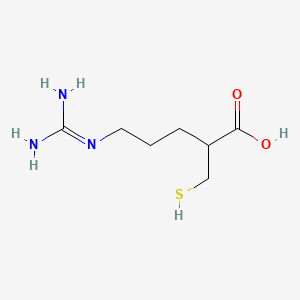
2-Mercaptomethyl-5-guanidinopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mercaptomethyl-5-guanidinopentanoic acid is a compound known for its inhibitory action on carboxypeptidase B, an enzyme that cleaves peptide bonds after basic C-terminal amino acids such as arginine or lysine residues . This compound is also known for its coordination to a catalytically essential zinc ion, which contributes to its inhibitory properties .
Vorbereitungsmethoden
The synthesis of 2-Mercaptomethyl-5-guanidinopentanoic acid involves a multi-step sequence starting from readily available starting materials . One method includes the following steps:
Step 1: Reaction of Cl3CCO2CH2 with K2CO3 in the presence of N2 to form an intermediate compound.
Step 2: Treatment of the intermediate with NaOH at room temperature to yield the desired product.
Analyse Chemischer Reaktionen
2-Mercaptomethyl-5-guanidinopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized, affecting its thiol group.
Reduction: It can also undergo reduction reactions.
Substitution: The compound can participate in substitution reactions, particularly involving its thiol and guanidino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Mercaptomethyl-5-guanidinopentanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Mercaptomethyl-5-guanidinopentanoic acid involves its coordination to a catalytically essential zinc ion in carboxypeptidase B. This coordination inhibits the enzyme’s activity by preventing it from cleaving peptide bonds after basic C-terminal amino acids . The molecular targets include the active site of carboxypeptidase B, where the compound binds and exerts its inhibitory effects .
Vergleich Mit ähnlichen Verbindungen
2-Mercaptomethyl-5-guanidinopentanoic acid is compared with other similar compounds such as:
2-Benzyl-3-mercaptopropanoic acid: This compound is a strong inhibitor of carboxypeptidase A, specifically cleaving C-terminal aromatic amino acid residues.
2-Mercaptomethyl-5-phenylpentanoic acid: Known for its interactions and mechanism of action involving enzyme inhibition.
The uniqueness of this compound lies in its high affinity for carboxypeptidase B and its specific inhibitory action due to coordination with zinc ions .
Eigenschaften
CAS-Nummer |
69734-02-7 |
|---|---|
Molekularformel |
C7H15N3O2S |
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
5-(diaminomethylideneamino)-2-(sulfanylmethyl)pentanoic acid |
InChI |
InChI=1S/C7H15N3O2S/c8-7(9)10-3-1-2-5(4-13)6(11)12/h5,13H,1-4H2,(H,11,12)(H4,8,9,10) |
InChI-Schlüssel |
JOVIPJZDTSYNNW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(CS)C(=O)O)CN=C(N)N |
Synonyme |
2-mercaptomethyl-5-guanidinopentanoic acid SQ 24,798 SQ 24798 SQ-24,798 SQ-24798 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















